Cas no 1934406-70-8 (1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde)

1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-Prop-2-ynylcyclobutane-1-carbaldehyde
- Cyclobutanecarboxaldehyde, 1-(2-propyn-1-yl)-
- 1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde
- EN300-1619924
- 1934406-70-8
- AKOS040806830
-
- インチ: 1S/C8H10O/c1-2-4-8(7-9)5-3-6-8/h1,7H,3-6H2
- InChIKey: CZHDFAUAPBQAML-UHFFFAOYSA-N
- SMILES: C1(CC#C)(C=O)CCC1
計算された属性
- 精确分子量: 122.073164938g/mol
- 同位素质量: 122.073164938g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 9
- 回転可能化学結合数: 2
- 複雑さ: 157
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 密度みつど: 1.073±0.06 g/cm3(Predicted)
- Boiling Point: 165.3±13.0 °C(Predicted)
1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1619924-0.05g |
1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde |
1934406-70-8 | 0.05g |
$1140.0 | 2023-06-04 | ||
Enamine | EN300-1619924-1000mg |
1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde |
1934406-70-8 | 1000mg |
$1129.0 | 2023-09-22 | ||
Enamine | EN300-1619924-1.0g |
1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde |
1934406-70-8 | 1g |
$1357.0 | 2023-06-04 | ||
Enamine | EN300-1619924-2.5g |
1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde |
1934406-70-8 | 2.5g |
$2660.0 | 2023-06-04 | ||
Enamine | EN300-1619924-10.0g |
1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde |
1934406-70-8 | 10g |
$5837.0 | 2023-06-04 | ||
Enamine | EN300-1619924-50mg |
1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde |
1934406-70-8 | 50mg |
$948.0 | 2023-09-22 | ||
Enamine | EN300-1619924-2500mg |
1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde |
1934406-70-8 | 2500mg |
$2211.0 | 2023-09-22 | ||
Enamine | EN300-1619924-100mg |
1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde |
1934406-70-8 | 100mg |
$993.0 | 2023-09-22 | ||
Enamine | EN300-1619924-5000mg |
1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde |
1934406-70-8 | 5000mg |
$3273.0 | 2023-09-22 | ||
Enamine | EN300-1619924-500mg |
1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde |
1934406-70-8 | 500mg |
$1084.0 | 2023-09-22 |
1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde 関連文献
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehydeに関する追加情報
Professional Introduction to 1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde (CAS No. 1934406-70-8)
1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1934406-70-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a cyclobutane core substituted with an aldehyde group and a propargyl moiety, has garnered attention due to its versatile structural properties and potential applications in synthetic chemistry and drug development.
The structural framework of 1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde consists of a cyclobutane ring, which imparts rigidity and stability to the molecule, while the propargyl group (-C≡CCH₃) introduces reactivity that can be exploited in various chemical transformations. The presence of an aldehyde functional group (CHO) at the 1-position of the cyclobutane ring further enhances its utility as a synthetic intermediate. This combination of structural features makes it an intriguing candidate for exploring new chemical pathways and developing novel compounds.
In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their diverse biological activities. 1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde fits well within this trend, as its cyclobutane core is a common motif in bioactive molecules. The aldehyde group serves as a versatile handle for further functionalization, allowing chemists to introduce various substituents and explore different pharmacophores. This flexibility has made it a valuable building block in medicinal chemistry.
One of the most compelling aspects of 1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde is its potential role in the synthesis of more complex molecules. The propargyl group, being highly reactive, can participate in various coupling reactions such as Sonogashira coupling, which is widely used in constructing carbon-carbon bonds. Additionally, the aldehyde functionality can undergo condensation reactions with amines to form Schiff bases or participate in Michael additions, providing multiple avenues for molecular diversification.
Recent studies have highlighted the importance of cycloalkene derivatives in drug discovery. 1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde exemplifies this by combining the stability of a cyclobutane ring with the reactivity of an aldehyde and a propargyl group. Such structural features have been associated with enhanced binding affinity and selectivity in biological targets. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes and receptors implicated in inflammatory diseases and cancer.
The synthesis of 1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde involves multi-step organic transformations that showcase modern synthetic methodologies. The preparation typically starts from commercially available precursors such as cyclobutanone or cyclobutanediol, followed by functionalization steps to introduce the propargyl and aldehyde groups. Advanced techniques like transition metal-catalyzed reactions have been employed to achieve high yields and selectivity in these processes.
The chemical reactivity of 1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde has also been explored in polymer chemistry. Its ability to undergo cross-coupling reactions makes it suitable for constructing monomers that can be polymerized into materials with unique properties. These polymers could find applications in coatings, adhesives, or even biodegradable materials, demonstrating the broad utility of this compound beyond pharmaceuticals.
In conclusion, 1-(prop-2-yne)-substituted cyclobutanecarbaldehyde (CAS No. 1934406–70–8) represents a fascinating molecule with significant potential in both academic research and industrial applications. Its unique structural features and reactivity make it a valuable tool for chemists working in organic synthesis, medicinal chemistry, and materials science. As research continues to uncover new methodologies and applications, this compound is likely to remain at the forefront of chemical innovation.
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